N-(4-Hydroxyphenyl)-N-phenylglycine
Description
Properties
Molecular Formula |
C₁₅H₁₅NO₂ |
|---|---|
Molecular Weight |
241.29 |
Synonyms |
1-((4-Hydroxyphenyl)(phenyl)amino)propan-2-one |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 4 Hydroxyphenyl N Phenylglycine and Its Analogues
Established Synthetic Pathways and their Mechanistic Rationales
Traditional methods for the synthesis of N-aryl glycines have laid the groundwork for more advanced and efficient methodologies. These foundational pathways often involve direct amination, transition-metal-catalyzed cross-coupling reactions, and multicomponent strategies.
Amination Strategies for Aryl Glycine (B1666218) Scaffolds
Direct amination approaches represent a fundamental strategy for constructing the N-aryl glycine framework. A common method involves the reaction of a substituted aniline (B41778) with a glycine equivalent bearing a leaving group.
One of the most direct and historically significant methods for synthesizing N-(4-hydroxyphenyl)glycine, also known as photoglycine, is the reaction of p-aminophenol with chloroacetic acid. sciencemadness.orgchemicalbook.com This reaction proceeds via a nucleophilic substitution where the amino group of p-aminophenol attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.
Another established route involves the reductive amination of an arylglyoxylic acid. This two-step, one-pot process begins with the formation of an imine intermediate from a substituted aniline (like 4-cyanoaniline or 3-(4-aminophenyl)-(2H)-1,2,4-oxadiazole-5-ketone) and glyoxylic acid. google.com The resulting imine is then reduced in situ, typically using a palladium-carbon catalyst under a hydrogen atmosphere, to yield the final N-aryl glycine product. google.comgoogleapis.com
A different strategy employs the rearrangement of 2-chloro-N-aryl acetamides. This method proceeds through the intermolecular cyclization of the acetamide (B32628) in the presence of a copper catalyst (CuCl₂·2H₂O) and a base (KOH) to form a 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov Subsequent cleavage of this intermediate with ethanolic KOH affords the desired N-aryl glycine in high yields. nih.gov This approach is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov
Furthermore, the transamination of arylglyoxylic acids using an amino acid as the nitrogen source presents an alternative pathway. For instance, L-2-(2-chlorophenyl)glycine can serve as the nitrogen donor for the transamination of various arylglyoxylic acids, yielding the corresponding 2-arylglycines. figshare.com
| Starting Materials | Reagents & Conditions | Product | Key Features | Reference(s) |
| p-Aminophenol, Chloroacetic Acid | Base (e.g., Sodium Acetate), Water, Heat | N-(4-hydroxyphenyl)glycine | Direct, traditional method. | sciencemadness.orgchemicalbook.com |
| Substituted Aniline, Glyoxylic Acid | 1. Imine formation; 2. Pd/C, H₂ | N-Aryl glycine | One-pot reductive amination. | google.comgoogleapis.com |
| 2-Chloro-N-aryl acetamide | CuCl₂·2H₂O, KOH, Acetonitrile, then Ethanolic KOH | N-Aryl glycine | Proceeds via piperazine-2,5-dione intermediate; good yields. | nih.gov |
| Arylglyoxylic Acid, L-2-(2-chlorophenyl)glycine | Transamination conditions | 2-Arylglycine | Utilizes an amino acid as the amine source. | figshare.com |
Catalytic Approaches for C-N Bond Formation (e.g., Ullmann, Buchwald-Hartwig type couplings)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds and have been extensively applied to the synthesis of N-aryl glycines. The Ullmann and Buchwald-Hartwig reactions are prominent examples.
Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.org In the context of N-aryl glycine synthesis, this typically involves the reaction of an aryl halide with glycine or a glycine ester. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (over 210°C) and stoichiometric amounts of copper. wikipedia.orgacs.org
Innovations have led to milder and more efficient Ullmann-type couplings. The use of amino acids, such as L-proline and N,N-dimethylglycine, as ligands or promoters can significantly accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 90°C). acs.orgorganic-chemistry.orglookchem.com For the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine analogues, a potential Ullmann reaction could involve coupling 4-bromophenol (B116583) with glycine, using copper as a catalyst. sciencemadness.org The mechanism generally involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide (like a triflate) and an amine. nih.govyoutube.com It has become one of the most powerful and versatile methods for constructing C(sp²)-N bonds due to its broad substrate scope and generally milder reaction conditions compared to the classical Ullmann reaction. nih.gov
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. youtube.com The efficiency and scope of the reaction are heavily dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands like XPhos and SPhos being particularly effective. youtube.com This methodology has been successfully applied to the N-arylation of various amino acid esters, including glycine esters, with aryl triflates, often with high yields. acs.org
| Reaction | Catalyst/Promoter | Ligand/Additive | Typical Substrates | Key Features | Reference(s) |
| Ullmann Condensation | Copper (CuI, Cu powder) | Amino Acids (L-Proline, N,N-Dimethylglycine) | Aryl Halide + Glycine/Amine | Traditionally harsh conditions; modern methods are milder. | wikipedia.orgacs.orgorganic-chemistry.orglookchem.com |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂) | Bulky, Electron-Rich Phosphines (e.g., XPhos) | Aryl Halide/Triflate + Glycine Ester/Amine | Milder conditions, broad scope, high efficiency; ligand is crucial. | nih.govyoutube.comacs.orgorganic-chemistry.org |
Multicomponent Reactions Incorporating Glycine Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules like N-aryl glycine derivatives. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govmdpi.com
One notable example is a palladium-catalyzed asymmetric three-component synthesis of α-arylglycine derivatives. researchgate.net This method brings together glyoxylic acid, a sulfonamide, and an arylboronic acid to construct the α-arylglycine scaffold with good yields and enantioselectivity. researchgate.net
The Petasis reaction, also known as the borono-Mannich reaction, is another versatile MCR. It involves the condensation of an amine, a carbonyl compound (like glyoxylic acid), and an organoboronic acid to form substituted amines. nih.gov This approach can be readily adapted for the synthesis of N-aryl glycine derivatives.
Furthermore, the Ugi reaction is a four-component reaction that can be employed to create complex peptide-like structures. nih.gov By using an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, diverse pseudo-peptides can be assembled. nih.gov By choosing the appropriate starting materials, this reaction can be adapted to incorporate an N-aryl glycine motif within a larger, more complex molecular framework. The late-stage functionalization of resin-bound N-arylglycinyl peptides with boronic acids has also been reported, demonstrating the integration of MCR principles with solid-phase synthesis. rsc.org
Development of Novel and Sustainable Synthetic Routes
Driven by the need for more environmentally friendly and efficient chemical processes, research has focused on developing novel synthetic pathways for N-aryl glycines that adhere to the principles of green chemistry and leverage modern catalytic methods like photoredox catalysis.
Green Chemistry Principles in N-Glycine Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes by, for example, using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents.
A significant advancement in the green synthesis of N-substituted glycine derivatives involves using water as the reaction solvent, thereby avoiding toxic organic solvents. acs.orgacs.org One such procedure describes the synthesis of N-alkyl glycine derivatives by reacting an amine with chloroacetic acid in water, demonstrating the feasibility of aqueous media for these transformations. acs.org
Another environmentally benign approach involves the use of heterogeneous, recyclable catalysts. For example, a cross-dehydrogenative coupling (CDC) between N-aryl glycine analogues and indoles has been achieved using mesoporous graphitic carbon nitride (mpg-CN) as a metal-free, recyclable heterogeneous photocatalyst. nih.govacs.org This method not only avoids transition metals but also operates in a green reaction medium, making the protocol attractive for industrial applications. acs.org The development of synthetic routes that utilize abundant and non-toxic starting materials, such as the electrochemical synthesis of glycine from CO₂, N₂, and H₂O, represents a frontier in sustainable amino acid production, providing a potential future pathway for greener glycine-derived products. nih.gov
Photoredox Catalysis in C-N Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. acs.org This strategy has been successfully applied to the functionalization of glycine derivatives, providing novel routes to complex amino acids. acs.orgrsc.org
Photoredox catalysis often involves the generation of radical intermediates that can participate in C-C or C-N bond-forming reactions. For the synthesis of N-aryl glycine analogues, photoredox-catalyzed cross-dehydrogenative coupling (CDC) offers a powerful approach. nih.gov In a typical CDC reaction, the N-aryl glycine is selectively oxidized at the α-carbon to form an electrophilic iminium ion intermediate. nih.govacs.org This intermediate is then intercepted by a nucleophile to form a new bond. nih.gov
Recent studies have demonstrated the α-C(sp³)–H alkylation of N-arylated glycine derivatives using visible-light photoredox catalysis. elsevierpure.com In these systems, a photocatalyst, upon absorbing light, initiates an electron transfer process that leads to the formation of an N-aryl glycinate-derived radical. This radical can then couple with various alkyl radicals, which can be generated from precursors like 4-alkyl-1,4-dihydropyridines. acs.orgelsevierpure.com These methods are notable for their mild conditions and tolerance of various functional groups, even allowing for the late-stage modification of peptides. acs.orgrsc.org
| Method | Catalyst/System | Key Features | Product Type | Reference(s) |
| Cross-Dehydrogenative Coupling | Mesoporous graphitic carbon nitride (mpg-CN), visible light | Metal-free, heterogeneous, recyclable catalyst, green solvent. | Indole-decorated glycine derivatives | nih.govacs.org |
| α-C(sp³)–H Alkylation | Visible light photocatalyst (e.g., Ir or Ru complexes), Oxidant | Site-selective C-H functionalization, mild conditions. | α-Alkylated N-aryl glycines | acs.orgelsevierpure.com |
| 1,5-Hydrogen Atom Transfer (HAT) Cascade | Visible light photocatalyst | Three-component reaction, remote C(sp³)–H functionalization. | α-C(sp³)–H alkylated glycine derivatives | rsc.org |
Electrochemical Synthesis Approaches
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and simplifying workup procedures. In the context of N-aryl glycine derivatives, electrochemical approaches have been explored for various transformations. One notable application is the electrochemical decarboxylative addition of N-aryl glycines to suitable acceptors.
A study has demonstrated the electrochemical tandem reaction of N-aryl glycines with o-hydroxyphenyl enaminones. tandfonline.com This process, conducted under oxidant- and catalyst-free conditions, utilizes electrons as a traceless oxidant to synthesize C3-aminomethyl chromones. The reaction proceeds via a radical addition/oxidation/cyclization or an electrophilic addition/cyclization pathway. While this specific study does not synthesize this compound directly, it establishes the principle of using N-aryl glycines as precursors in electrochemical C-C bond formation. The reaction conditions for this transformation are detailed in the table below.
| Parameter | Condition |
|---|---|
| Anode | Graphite plate (20 mm × 10 mm × 2 mm) |
| Cathode | Nickel plate (20 mm × 10 mm × 0.2 mm) |
| Current | 6 mA (constant) |
| Solvent | Acetonitrile (5.0 mL) |
| Electrolyte | Et4NClO4 (0.1 mmol) |
| Additive | Acetic acid (100 μL) |
| Temperature | Room temperature |
| Duration | 3.5 h |
Data sourced from: Han, S., et al. (2020). tandfonline.com
This methodology highlights the potential for developing direct electrochemical routes to this compound by selecting appropriate starting materials and reaction partners.
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as enhanced safety, improved reproducibility, and facile scalability. The application of continuous-flow systems to the synthesis of N-aryl glycine derivatives is an area of active research.
A significant development in this area is the stereoretentive N-arylation of amino acid esters with cyclohexanones in a continuous-flow system. nih.gov This method is particularly relevant as it addresses the challenge of maintaining stereochemical integrity at the α-carbon of the amino acid, a crucial aspect for the synthesis of chiral this compound derivatives. The system employs a coil reactor followed by a packed-bed reactor containing a heterogeneous palladium catalyst (Pd(OH)2/C). This setup efficiently produces N-arylated amino acids with high yields and enantiopurity. The key parameters of this continuous-flow synthesis are summarized below.
| Parameter | Specification |
|---|---|
| Reactor System | Coil reactor followed by a packed-bed reactor |
| Catalyst | Pd(OH)2/C (heterogeneous) |
| Aryl Source | Cyclohexanones |
| Key Advantage | Minimal racemization of the α-stereocenter |
| Space-Time Yield | 74.1 g L-1 h-1 |
| Turnover Frequency | 5.9 h-1 |
Data sourced from: Yamada, Y., et al. (2021). nih.gov
This approach demonstrates the feasibility of producing N-arylated amino acids in a continuous and efficient manner, which could be adapted for the large-scale synthesis of this compound and its analogues.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The following sections detail various strategies for achieving stereoselectivity in the synthesis of chiral this compound derivatives.
Asymmetric Catalysis in Glycine Derivatization
Asymmetric catalysis provides a direct and atom-economical route to chiral molecules. In the context of glycine derivatives, enantioselective C-H arylation has been successfully achieved using chiral palladium catalysts. A study has reported a method for the synthesis of chiral α-amino acid derivatives by the enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids. rsc.org This approach integrates direct C-H oxidation with asymmetric arylation, offering excellent enantioselectivity. While this specific method has not been reported for this compound, the principle is highly applicable for the introduction of the phenyl group in a stereocontrolled manner.
Another approach involves the use of chiral phosphoric acid catalysts in combination with a photosensitizer for the enantioselective radical coupling of N-aryl glycines with various electrophiles. nih.gov This method has been used to form 1,2-amino tertiary alcohols with high enantioselectivity. The adaptation of such catalytic systems to the synthesis of chiral this compound could provide a powerful tool for accessing these molecules.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.
In the synthesis of α-amino acids, chiral auxiliaries such as oxazolidinones and camphorsultam have been widely employed. nih.gov For instance, the alkylation of chiral glycine derivatives bearing an axially chiral BINOL auxiliary has been shown to produce a variety of enantiomerically pure α-amino acids with diastereomeric excesses ranging from 69% to 86%. nih.gov This strategy could be applied to the synthesis of chiral this compound by first attaching a suitable chiral auxiliary to a glycine derivative, followed by sequential N-arylation with a phenyl group and a 4-hydroxyphenyl group, and finally, removal of the auxiliary.
Enzymatic and Biocatalytic Transformations
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for the synthesis of complex molecules. Biocatalytic approaches to the synthesis of N-aryl glycine derivatives are gaining increasing attention.
A chemoenzymatic strategy has been developed for the synthesis of N-phenyl glycine derivatives. tandfonline.com This method involves a gold-catalyzed reduction of a nitrophenol followed by an engineered myoglobin-catalyzed chemoselective carbene insertion into the N-H bond. This approach demonstrates the potential of combining chemical and biological catalysts to achieve desired transformations.
Transaminases are another class of enzymes with great potential for the synthesis of chiral amino acids. mdpi.comnih.gov These enzymes catalyze the transfer of an amino group from a donor to a keto acid acceptor. Engineered transaminases with broad substrate specificity could potentially be used for the asymmetric synthesis of this compound from a corresponding α-keto acid precursor. Recent studies have shown that transaminases can be used to synthesize β-branched noncanonical arylalanines with high yields and excellent selectivities. nih.gov This highlights the evolving capabilities of biocatalysis in producing structurally diverse amino acids.
Elucidation of Reaction Mechanisms and Intrinsic Reactivity of N 4 Hydroxyphenyl N Phenylglycine
Mechanistic Studies of Formation Reactions and Side Pathways
The synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine is not widely documented in standard literature, but plausible synthetic routes can be postulated based on known reactions of N-aryl amino acids. A primary precursor for this compound is 4-(phenylamino)phenol, also known as p-hydroxydiphenylamine. nist.gov
Two principal mechanisms can be proposed for its formation:
N-Alkylation of 4-(phenylamino)phenol: This route involves the direct alkylation of 4-(phenylamino)phenol with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the secondary amine, increasing its nucleophilicity to attack the electrophilic α-carbon of the haloacetic acid, proceeding via an SN2 mechanism. This method is analogous to the synthesis of N-(4-hydroxyphenyl)glycine from p-aminophenol. sciencemadness.org
Reaction: C₁₂H₁₁NO + ClCH₂COOH + Base → C₁₄H₁₃NO₃ + Base·HCl
Side Pathways: A significant side reaction is the O-alkylation of the phenolic hydroxyl group, which is also acidic and can be deprotonated by the base. The relative ratio of N-alkylation to O-alkylation depends on factors like the solvent, the nature of the base, and the temperature. The use of a polar aprotic solvent and a carefully chosen base can favor N-alkylation.
Reductive Amination: This pathway involves the reaction of 4-(phenylamino)phenol with glyoxylic acid to form an iminium ion intermediate. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C), yields the final this compound product. This is a common method for preparing N-substituted amino acids. byjus.com
Side Pathways: Incomplete reduction or side reactions involving the glyoxylic acid could lead to impurities. Under certain conditions, especially with catalytic hydrogenation, over-reduction of the aromatic rings is a possibility, though it typically requires harsh conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenolic Ring
The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating groups: the hydroxyl (-OH) group and the diarylamino (-N(Ph)-) group. Both are ortho-, para-directing. byjus.comwikipedia.org
Directing Effects: The hydroxyl group strongly activates the positions ortho and para to it. The diarylamino group, attached at the para position, also activates the ring. The combined effect makes the positions ortho to the hydroxyl group (C2 and C6) exceptionally electron-rich and the primary sites for electrophilic attack.
Reactivity: The molecule is expected to be significantly more reactive than benzene (B151609) and even phenol (B47542) itself. Reactions such as halogenation, nitration, and sulfonation are predicted to occur under mild conditions. byjus.commlsu.ac.in For instance, halogenation with bromine water would likely lead to poly-substitution without the need for a Lewis acid catalyst. byjus.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Bromination | Br₂ in CS₂ | 2-Bromo-4-(phenylamino)phenol |
| Nitration | Dilute HNO₃ | 2-Nitro-4-(phenylamino)phenol |
| Sulfonation | Conc. H₂SO₄ (low temp) | 2-Hydroxy-5-(phenylamino)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ (mild) | 2-Alkyl-4-(phenylamino)phenol |
Conversely, nucleophilic aromatic substitution on this phenolic ring is highly disfavored. The ring is electron-rich, which repels incoming nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) to stabilize the negative charge of the Meisenheimer complex intermediate, which are absent in this molecule.
Reactivity Profiles of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Decarboxylation)
The carboxylic acid group of this compound exhibits typical reactivity for this functional group.
Esterification: The compound can be converted to its corresponding esters via Fischer esterification, which involves heating with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com The reaction is an equilibrium process, and removal of water drives it towards the product.
Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl group for nucleophilic attack by the amine. nih.gov
Decarboxylation: The loss of carbon dioxide from the molecule is a plausible reaction, particularly under thermal or photochemical conditions. The related compound, N-phenylglycine, is known to undergo a photo-decarboxylation process to generate radicals. hampfordresearch.com A similar mechanism, involving the formation of a zwitterion followed by the loss of CO₂, can be proposed for this compound, leading to the formation of a stabilized N,N-diarylmethyl radical. A copper-catalyzed decarboxylative annulation has also been demonstrated for N-phenylglycines, suggesting a susceptibility to metal-mediated decarboxylation.
Redox Chemistry of the Hydroxyphenyl Group: Mechanisms and Electron Transfer Pathways
The hydroxyphenyl group, in conjunction with the electron-donating diarylamine, makes the molecule highly susceptible to oxidation.
Electrochemical Oxidation and Reduction Mechanisms and Intermediates
The 4-hydroxydiphenylamine (B52144) core of the molecule is expected to be readily oxidized. The oxidation process likely involves a sequence of electron and proton transfers.
Initial Oxidation: A one-electron, one-proton oxidation of the phenolic hydroxyl group forms a neutral phenoxy radical. This radical is highly stabilized by resonance delocalization across both phenyl rings and the nitrogen atom.
Second Oxidation: This radical can undergo a further one-electron oxidation to form a cation, which is likely to rearrange to a more stable quinone-imine type structure.
Table 2: Estimated Redox Properties (Note: These are hypothetical values based on related phenolic compounds like 2-mercaptophenol-α3C) nih.gov
| Process | Potential (vs. NHE) at pH 7 | Notes |
| Oxidation (Phenol → Phenoxy Radical) | ~850 - 950 mV | Highly dependent on environment and substitution. |
| Reduction (Quinone-imine → Phenol) | ~850 - 950 mV | Assumes a reversible or quasi-reversible process. |
Radical Scavenging Mechanisms at the Molecular Level
Phenols are well-established antioxidants and radical scavengers. The primary mechanism is Hydrogen Atom Transfer (HAT) .
Mechanism: this compound can donate the hydrogen atom from its phenolic -OH group to a reactive radical species (R•), effectively neutralizing it.
Reaction: C₁₄H₁₃NO₃ + R• → [C₁₄H₁₂NO₃]• + R-H
Radical Stabilization: The resulting phenoxy radical is significantly stabilized through resonance. The unpaired electron can be delocalized over the phenolic ring, the nitrogen atom, and the second phenyl ring. This high degree of stabilization lowers the bond dissociation energy of the phenolic O-H bond, making the molecule an efficient radical scavenger.
Photochemical Reactions and Photoinduced Electron Transfer
Drawing parallels with N-phenylglycine, this compound is expected to be photochemically active. anu.edu.auacs.organu.edu.au
Photoinitiation: The compound could function as a photoinitiator. Upon absorption of UV light, it can be excited to a higher energy state. From this excited state, it can initiate polymerization through two main pathways:
Photodecomposition: Direct decomposition of the excited molecule, likely via decarboxylation as seen with N-phenylglycine, can generate initiating radicals (Ar-N(Ph)-CH₂•). anu.edu.auresearchgate.net
Photoinduced Electron Transfer (PET): The excited molecule, being electron-rich, can donate an electron to a suitable acceptor (e.g., an iodonium (B1229267) salt). acs.org This PET process generates a radical cation of the glycine (B1666218) derivative and a radical from the acceptor, both of which can initiate polymerization. The electron-donating character of the 4-hydroxydiphenylamine moiety would make this PET process particularly efficient.
Coordination Chemistry and Metal Ion Interactions of this compound
The coordination chemistry of this compound is dictated by the presence of multiple potential donor atoms within its structure: the nitrogen atom of the tertiary amine, the oxygen atoms of the carboxylate group, and the oxygen atom of the phenolic hydroxyl group. This arrangement allows the molecule to function as a versatile ligand, capable of forming stable complexes with a variety of metal ions. The steric and electronic effects of the two phenyl rings play a crucial role in influencing the coordination mode, stability, and reactivity of the resulting metal complexes.
Ligand Design Principles for this compound
The design of this compound as a ligand is based on fundamental principles of coordination chemistry, leveraging its specific structural features to interact with metal centers. The molecule possesses three potential coordination sites: the tertiary amine nitrogen, the carboxylate oxygen atoms, and the phenolic oxygen. This allows for several possible coordination modes.
Key design aspects include:
Multidenticity : The ligand can act as a bidentate or tridentate chelating agent. A common coordination mode involves the nitrogen atom and one of the carboxylate oxygen atoms, forming a stable five-membered ring, a structural feature seen in simple amino acids like glycine. researchgate.net The phenolic oxygen can also participate in coordination, leading to a tridentate (N,O,O) binding mode, which would involve the formation of larger, and potentially less stable, chelate rings.
Chelate Effect : The ability to form one or more chelate rings with a metal ion significantly enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands. The formation of five-membered glycinato-like rings is a particularly strong driving force for complexation. researchgate.net
Steric Hindrance : The presence of both a phenyl group and a 4-hydroxyphenyl group attached to the nitrogen atom introduces considerable steric bulk. This bulk can influence the geometry of the metal complex, potentially favoring distorted geometries over ideal octahedral or square planar arrangements. It may also limit the number of ligands that can coordinate to a single metal center.
Electronic Effects : The electron-donating nature of the phenolic hydroxyl group and the electron-withdrawing character of the phenyl group can modulate the electron density on the coordinating nitrogen and oxygen atoms. This, in turn, affects the Lewis basicity of the ligand and the strength of the metal-ligand bonds.
Hard and Soft Acid-Base Theory (HSAB) : The ligand possesses both "hard" oxygen donors (from the carboxylate and phenol) and a borderline "softer" nitrogen donor. This allows it to coordinate effectively with a wide range of metal ions. Hard metal ions (e.g., Fe(III), La(III), Zr(IV)) are expected to show a strong preference for the oxygen donors, while softer metal ions (e.g., Cu(II), Hg(II)) may form stronger bonds with the nitrogen atom. nih.govnih.gov
In practice, this compound is likely to behave as a bidentate ligand, coordinating through the amino nitrogen and a carboxylate oxygen, similar to phenylglycine. nih.gov The involvement of the phenolic oxygen would depend on the specific metal ion, the pH of the solution (which dictates the deprotonation of the phenol), and steric factors. For instance, in the complexation of a related molecule, N-(4-hydroxyphenyl) acetamide (B32628), with Fe(III), coordination occurs through the phenolic oxygen and the amino nitrogen. openaccessjournals.com
Mechanistic Aspects of Metal Complex Formation and Stability
The formation of metal complexes with this compound in solution is a stepwise process. The mechanism involves the sequential replacement of solvent molecules from the metal ion's coordination sphere by the donor atoms of the ligand.
M + L ⇌ ML (Stepwise stability constant, K₁)
ML + L ⇌ ML₂ (Stepwise stability constant, K₂)
ML₂ + L ⇌ ML₃ (Stepwise stability constant, K₃)
Several factors influence the stability of these metal complexes:
Nature of the Metal Ion : The stability of the complexes is highly dependent on the charge and ionic radius of the metal ion. Following the Irving-Williams series, the stability for divalent transition metal ions is expected to follow the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov
pH of the Medium : The pH affects the protonation state of the ligand's functional groups (carboxylic acid and phenol). Complex formation typically occurs at pH values where the carboxylate group is deprotonated, making it available for coordination. nih.gov
Chelate Ring Size : The formation of five-membered chelate rings through coordination of the amino nitrogen and carboxylate oxygen is a major stabilizing factor. researchgate.net
Thermodynamic Parameters : The stability of the complexes is also governed by thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. Spontaneous complex formation is characterized by a negative ΔG value.
The table below presents stability constant data for complexes of related ligands, which can provide an estimate for the stability of this compound complexes.
| Ligand | Metal Ion | Log K₁ | Log K₂ | Log β₂ | Reference |
| Glycine | Mn(II) | 3.40 | 2.70 | 6.10 | researchgate.net |
| Glycine | Fe(II) | 4.30 | 3.40 | 7.70 | researchgate.net |
| Glycine | Co(II) | 4.80 | 3.80 | 8.60 | researchgate.net |
| Glycine | Ni(II) | 5.80 | 4.60 | 10.40 | researchgate.net |
| Phenylglycine | UO₂²⁺ | 8.85 | 8.05 | 16.90 | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
The additional phenyl groups on this compound compared to glycine would likely lead to slightly different stability constants due to altered steric and electronic properties, but the general trends are expected to be similar.
Spectroscopic Characterization of Metal Complexes
The formation of metal complexes with this compound can be confirmed and characterized using various spectroscopic techniques. These methods probe the changes in the ligand's structure and electronic environment upon coordination to a metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's donor sites involved in coordination. Key vibrational bands of the free ligand are compared to those of the metal complex.
ν(O-H) and ν(N-H): The broad band corresponding to the carboxylic acid O-H stretch, typically around 3000 cm⁻¹, disappears upon deprotonation and coordination. The N-H stretching vibration (if the ligand were a secondary amine) would shift, but as a tertiary amine, this band is absent. The phenolic O-H stretch, usually around 3300-3400 cm⁻¹, will shift or disappear if it participates in bonding.
ν(C=O): The strong absorption band of the carboxylic acid C=O group (around 1700-1730 cm⁻¹) is replaced by two new bands upon coordination: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻), located near 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.
ν(C-N) and ν(M-N), ν(M-O): The C-N stretching vibration may shift upon coordination of the nitrogen atom. New, weaker bands may appear in the far-IR region (typically below 600 cm⁻¹) corresponding to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal ion.
Ligand-Centered Transitions: The spectrum of the free ligand typically shows intense absorption bands in the UV region due to π→π* and n→π* transitions within the aromatic rings and the carboxyl group. Upon complexation, the positions and intensities of these bands may shift (either to longer wavelengths, a red shift, or shorter wavelengths, a blue shift), indicating the involvement of these groups in coordination. For example, a study on an Fe(III) complex with N-(4-hydroxyphenyl) acetamide showed a blue shift in the ligand's absorption maximum upon coordination. openaccessjournals.com
d-d Transitions and Charge Transfer: For complexes with transition metals, new, weaker absorption bands may appear in the visible region. These correspond to d-d electronic transitions within the metal ion's d-orbitals. Intense charge-transfer bands (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT) can also appear, often in the UV or near-visible region. The energies of these transitions provide information about the geometry and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions (e.g., Zn(II), Cd(II), La(III)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution.
Chemical Shifts: The chemical shifts of the protons and carbon atoms near the coordination sites will be significantly affected. For example, the protons of the methylene (B1212753) group (-CH₂-) in the glycine moiety and the aromatic protons on both the phenyl and hydroxyphenyl rings would experience shifts upon complexation. The magnitude and direction of the shift depend on the specific metal and the coordination geometry.
The table below summarizes the expected spectroscopic changes upon complexation of this compound.
| Spectroscopic Technique | Observed Change Upon Complexation | Information Gained |
| IR Spectroscopy | Shift/disappearance of ν(O-H) and ν(C=O) bands. Appearance of νₐₛ(COO⁻) and νₛ(COO⁻). Appearance of new ν(M-N) and ν(M-O) bands. | Identification of coordinating functional groups (carboxylate, phenol, amine). |
| UV-Vis Spectroscopy | Shift in ligand-centered π→π* and n→π* bands. Appearance of new d-d or charge-transfer bands. | Confirmation of coordination. Information on electronic structure and geometry of the complex. |
| NMR Spectroscopy | Change in chemical shifts of protons and carbons near coordination sites. | Detailed structural information in solution for diamagnetic complexes. |
| Mass Spectrometry | Appearance of a molecular ion peak corresponding to the [M(L)ₙ]⁺ species. | Determination of the stoichiometry (metal-to-ligand ratio) of the complex. openaccessjournals.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Theoretical and Computational Chemistry Approaches to N 4 Hydroxyphenyl N Phenylglycine
Quantum Chemical Investigations of Electronic Structure and Conformation
Quantum chemical methods are essential for exploring the fundamental aspects of molecular structure and energy. These approaches solve approximations of the Schrödinger equation to yield detailed information about electron distribution and the stability of different molecular arrangements.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Charge Distribution
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. The B3LYP functional, combined with a basis set such as 6-311G(d,p), is commonly employed for geometry optimization. researchgate.net This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the ground state geometry—by finding the minimum energy structure on the potential energy surface.
The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For N-(4-Hydroxyphenyl)-N-phenylglycine, calculations would reveal the precise lengths of bonds like C=O, C-N, C-O, and N-H, as well as the planarity or torsion of the phenyl rings relative to the glycine (B1666218) backbone.
Beyond geometry, DFT is used to analyze the electronic charge distribution. A Molecular Electrostatic Potential (MEP) map can visualize the electron density, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). Furthermore, Natural Bond Orbital (NBO) analysis provides insights into charge transfer interactions between different parts of the molecule, quantifying the delocalization of electron density and the strength of intramolecular interactions like hydrogen bonding.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.215 Å |
| C-N (amine) | 1.380 Å | |
| C-O (hydroxyl) | 1.365 Å | |
| N-H (amine) | 1.012 Å | |
| Bond Angle | O=C-N | 124.5° |
| C-N-C (phenyl) | 121.0° |
Note: This table contains representative values based on calculations for similar molecular structures and is intended for illustrative purposes.
Ab Initio Methods for High-Accuracy Energy Predictions and Thermochemistry
While DFT is a powerful tool, ab initio ("from the beginning") methods offer higher accuracy for energy calculations by making fewer approximations. Methods like Møller-Plesset perturbation theory (MP2) and more advanced composite methods like G4(MP2) and W1X-1 are used to obtain precise thermochemical data. chemrxiv.orgnih.govucr.edu
These high-level calculations can predict key thermodynamic properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). researchgate.net Such predictions are crucial for understanding the stability and reactivity of a compound. The calculations typically involve several steps: geometry optimization, frequency calculation to obtain the zero-point vibrational energy (ZPVE), and a series of single-point energy calculations with large basis sets to approximate the exact electronic energy. chemrxiv.org Quantum effects, such as ZPVE, are critical as they can significantly alter the relative energies and populations of different molecular states. researchgate.net
Table 2: Predicted Thermochemical Properties of this compound in the Gas Phase at 298.15 K (Illustrative Data)
| Property | Symbol | Predicted Value | Units |
|---|---|---|---|
| Standard Enthalpy of Formation | ΔfH° | -350.5 ± 2.5 | kJ/mol |
| Standard Entropy | S° | 450.2 | J/(mol·K) |
| Heat Capacity | C_p | 210.8 | J/(mol·K) |
Note: These values are hypothetical and serve to illustrate the type of data generated from high-accuracy ab initio calculations.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and map the energy landscape that connects them. researchgate.net
A potential energy surface (PES) is a multidimensional map of the molecule's energy as a function of its geometry. By systematically rotating key dihedral angles—such as those around the N-phenyl and N-glycine bonds—researchers can scan the PES to locate low-energy conformers. nih.gov The relative energies of these conformers determine their population at a given temperature. This analysis is vital for understanding which shapes the molecule is most likely to adopt and how this affects its chemical and biological activity.
Computational Modeling of Advanced Spectroscopic Signatures
Computational methods are indispensable for interpreting complex experimental spectra. By simulating spectroscopic signatures, researchers can assign specific spectral features to distinct molecular motions or electronic transitions.
Vibrational Spectroscopy (IR, Raman) Prediction, Band Assignment, and Normal Mode Analysis
Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. elixirpublishers.comcardiff.ac.uk After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. This analysis yields the harmonic vibrational frequencies, IR intensities, and Raman activities for each of the molecule's normal modes. cardiff.ac.uk
The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. To improve agreement with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). elixirpublishers.com
Each calculated frequency corresponds to a specific collective motion of the atoms, or normal mode. By visualizing these modes with software, a precise assignment of the bands in the experimental IR and Raman spectra can be made. researchgate.net For this compound, this allows for the unambiguous identification of vibrations such as the O-H stretch of the phenol (B47542), the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and various aromatic ring vibrations.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative Data)
| Mode | Predicted Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (Potential Energy Distribution) |
|---|---|---|---|---|
| ν(O-H) | 3550 | 85.2 | 110.5 | O-H stretch (98%) |
| ν(N-H) | 3410 | 45.6 | 65.3 | N-H stretch (95%) |
| ν(C-H) arom. | 3085 | 25.1 | 150.8 | Aromatic C-H stretch (88%) |
| ν(C=O) | 1725 | 250.7 | 40.1 | Carbonyl C=O stretch (90%) |
| δ(C-N-C) | 1598 | 180.3 | 215.4 | Aromatic C-N-C stretch/ring deformation |
Note: This table presents a selection of characteristic vibrational modes. The assignments are based on typical frequency ranges for these functional groups.
Electronic Spectroscopy (UV-Vis, Fluorescence) and Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.de TD-DFT calculates the energies of vertical electronic excitations from the ground state to various excited states. The output provides the excitation energies, which correspond to the wavelength of maximum absorption (λmax), and the oscillator strength, which is proportional to the intensity of the absorption band. researchgate.netyoutube.com
Analysis of the molecular orbitals involved in the primary transitions (e.g., HOMO to LUMO) reveals the nature of the excitation, such as a π→π* or n→π* transition. For this compound, TD-DFT can predict how the phenyl rings and glycine moiety contribute to its UV-Vis absorption profile. researchgate.net
Beyond simple absorption, computational methods can explore excited state dynamics. After a molecule absorbs a photon, it can relax through various pathways, including fluorescence (light emission) or non-radiative decay. Simulating these processes often requires more advanced techniques like nonadiabatic molecular dynamics (NAMD), which model the motion of atoms on the excited-state potential energy surface. chemrxiv.org These simulations, sometimes accelerated by machine learning, can predict fluorescence wavelengths and lifetimes, providing a complete picture of the molecule's photophysical behavior. chemrxiv.orgchemrxiv.org
Table 4: Predicted Electronic Transitions for this compound in Methanol (Illustrative TD-DFT Data)
| Excited State | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 310 | 4.00 | 0.005 | n -> π* (HOMO-1 -> LUMO) |
| S2 | 285 | 4.35 | 0.450 | π -> π* (HOMO -> LUMO) |
Note: This data is representative of typical TD-DFT results for aromatic amino acid derivatives and illustrates the key parameters obtained.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Coupling Constant Analysis for Conformational Insight
Computational methods have become indispensable in the prediction of NMR parameters, offering a means to correlate observed spectra with specific three-dimensional structures. The prediction of 1H and 13C NMR chemical shifts for this compound can be achieved through various levels of theory, with Density Functional Theory (DFT) being a commonly employed method due to its balance of accuracy and computational cost. nih.gov Machine learning approaches have also emerged as powerful tools for the accurate prediction of chemical shifts. nih.gov
The process typically involves:
Geometry Optimization: The first step is to obtain the equilibrium geometry of the molecule. Different conformers of this compound, arising from the rotation around its flexible bonds, are optimized to find the lowest energy structures.
Magnetic Shielding Tensor Calculation: For each optimized conformer, the magnetic shielding tensors are calculated. The isotropic shielding value is then used to determine the chemical shift relative to a standard, typically tetramethylsilane (B1202638) (TMS).
A predicted ¹H NMR spectrum provides estimated chemical shifts for the different protons in the molecule. These predictions can be compared with experimental data to aid in signal assignment and to infer the dominant conformation in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a hypothetical table based on general principles of NMR prediction for illustrative purposes, as specific computational studies on this molecule are not readily available in the literature.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H (Aromatic, -OH phenyl) | 6.8 - 7.2 | d |
| H (Aromatic, -N-phenyl) | 7.0 - 7.4 | m |
| H (Methylene, -CH₂-) | 4.1 | s |
| H (Amine, -NH-) | 5.3 | s |
| H (Hydroxyl, -OH) | 9.5 | s |
d: doublet, m: multiplet, s: singlet
Beyond chemical shifts, the analysis of scalar coupling constants (J-couplings) provides critical information about the dihedral angles between coupled nuclei, which is directly related to the molecular conformation. The Karplus equation and its variants describe the relationship between three-bond coupling constants (³J) and the dihedral angle.
Computational analysis of coupling constants involves:
Calculation of Spin-Spin Coupling Tensors: For a given conformation, the spin-spin coupling tensors are calculated.
Conformational Averaging: As the molecule is not static in solution, the observed coupling constant is a weighted average of the coupling constants of all populated conformers. By calculating the coupling constants for each stable conformer and weighting them by their Boltzmann population, a more accurate prediction of the experimental value can be obtained.
By comparing the computationally predicted coupling constants for different possible conformations with the experimentally measured values, it is possible to gain significant insight into the preferred solution-state structure of this compound.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and the factors that control reactivity and selectivity. For this compound, theoretical studies can elucidate the pathways of its synthesis, degradation, or participation in various chemical transformations.
Transition State Localization and Reaction Energy Barriers
The study of a reaction mechanism at a computational level involves mapping the potential energy surface (PES) that connects reactants to products. A key feature of the PES is the transition state (TS), which represents the highest energy point along the minimum energy path of the reaction. The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier, which is a critical determinant of the reaction rate.
Computational chemists employ various algorithms to locate transition states. These methods typically involve starting with an initial guess of the TS geometry and then optimizing it to find a stationary point on the PES that has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a hypothetical reaction involving N-(4--Hydroxyphenyl)-N-phenylglycine, such as its oxidation, computational studies could identify the transition state for the initial electron transfer or hydrogen abstraction step. The calculated reaction energy barrier would provide a quantitative measure of the reaction's feasibility.
Table 2: Hypothetical Reaction Energy Barriers for a Reaction of this compound (Note: This is a hypothetical table for illustrative purposes.)
| Reaction Pathway | Computational Method | Basis Set | Reaction Energy Barrier (kcal/mol) |
| Hydroxylation of the phenyl ring | DFT (B3LYP) | 6-31G(d,p) | 25.4 |
| N-dealkylation | DFT (B3LYP) | 6-31G(d,p) | 32.1 |
| Decarboxylation | DFT (B3LYP) | 6-31G(d,p) | 45.8 |
Solvent Effects and Reaction Dynamics Simulations
Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the reaction.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism.
Molecular dynamics (MD) simulations can be used to study the dynamic aspects of a reaction in solution. nih.govpku.edu.cn By simulating the trajectories of the atoms over time, MD can provide insights into how the solvent molecules rearrange to accommodate the changing charge distribution of the reacting species and how they participate in the reaction.
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can potentially yield multiple products, and predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) is a key challenge in chemistry. Computational methods can be used to predict these outcomes by comparing the activation energies of the different possible reaction pathways. nih.govrsc.orgbeilstein-journals.org The pathway with the lowest energy barrier is expected to be the dominant one, leading to the major product.
For this compound, which has multiple potentially reactive sites (the two aromatic rings, the nitrogen atom, and the carboxylic acid group), computational studies could predict the most likely site of attack for a given reagent. For example, in an electrophilic aromatic substitution reaction, calculations could determine whether the hydroxyl-substituted or the nitrogen-substituted phenyl ring is more reactive and at which position (ortho, meta, or para) substitution is most likely to occur.
Structure-Property Relationships and Predictive Modeling (Non-Biological, Non-Clinical)
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. mdpi.comresearchgate.netfrontiersin.org These models are built on the principle that the reactivity of a molecule is determined by its structural and electronic properties.
A QSRR study typically involves the following steps:
Data Set Selection: A set of structurally related compounds with known reactivity data is chosen. For this compound, this could involve a series of its derivatives with different substituents on the aromatic rings.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors can be classified into several categories:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the connectivity of the atoms.
Geometric descriptors: Molecular surface area, volume, etc.
Quantum chemical descriptors: HOMO and LUMO energies, partial charges, dipole moment, etc.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates a subset of the calculated descriptors to the observed reactivity.
Model Validation: The predictive power of the QSRR model is assessed using various statistical techniques, such as cross-validation and prediction on an external test set of compounds not used in the model development.
For this compound and its analogs, a QSRR model could be developed to predict their reactivity in a particular reaction, for instance, their rate of oxidation. The resulting model would not only allow for the prediction of reactivity for new, unsynthesized derivatives but also provide insights into the structural features that are most important for controlling the reactivity of this class of compounds.
Table 3: Hypothetical QSRR Model for the Reactivity of this compound Derivatives (Note: This is a hypothetical table for illustrative purposes.)
| Descriptor | Coefficient | Description |
| E(HOMO) | 0.85 | Energy of the Highest Occupied Molecular Orbital |
| LogP | -0.23 | Logarithm of the octanol-water partition coefficient |
| q(N) | 0.15 | Partial charge on the nitrogen atom |
| Constant | 2.54 |
The equation for this hypothetical model would be: Reactivity = 2.54 + 0.85 * E(HOMO) - 0.23 * LogP + 0.15 * q(N)
This model suggests that a higher HOMO energy, a lower lipophilicity (LogP), and a more positive partial charge on the nitrogen atom would lead to higher reactivity in the modeled reaction.
Prediction of Intermolecular Interactions and Self-Assembly Behavior
The self-assembly of molecules into ordered supramolecular structures is dictated by the nature and strength of their intermolecular interactions. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics (QM), are instrumental in predicting this behavior. For this compound, several key interactions govern its potential to self-assemble.
Key Intermolecular Interactions:
Hydrogen Bonding: The presence of hydroxyl (-OH), carboxylic acid (-COOH), and secondary amine (-NH-) groups makes this compound a prime candidate for extensive hydrogen bonding. These bonds, where a hydrogen atom is shared between two electronegative atoms, are among the strongest non-covalent interactions and play a critical role in the formation of stable molecular assemblies.
π-π Stacking: The two aromatic rings (the phenyl and hydroxyphenyl groups) can interact through π-π stacking. This is an attractive, non-covalent interaction between the electron clouds of aromatic systems, which contributes significantly to the stability of stacked molecular structures. scirp.org Computational models can determine the preferred orientation (e.g., parallel-displaced or T-shaped) and the interaction energies of these stacked dimers. scirp.org
Computational Prediction: Molecular dynamics (MD) simulations can model the movement and interaction of many this compound molecules over time in a simulated environment (e.g., in a solvent or in a crystalline state). purdue.edunih.gov By using appropriate force fields, which are sets of parameters that define the potential energy of the system, MD can predict how these molecules will aggregate and organize themselves. nih.gov These simulations can reveal the formation of various structures, such as clusters, chains, or more complex, ordered lattices. nih.gov
Quantum mechanical calculations, often based on Density Functional Theory (DFT), can provide highly accurate information about the strength and geometry of specific intermolecular interactions, such as the energy of a hydrogen bond or a π-π stacked dimer. scirp.org These calculations are more computationally intensive than MD but offer a more detailed understanding of the electronic nature of the interactions. nih.govbiorxiv.org The combination of MD and QM methods provides a comprehensive picture of the self-assembly landscape. nih.gov
Table 1: Predicted Intermolecular Interactions in this compound and Their Typical Calculated Energies
| Interaction Type | Participating Functional Groups | Typical Energy Range (kJ/mol) | Computational Method |
| Hydrogen Bonding | -OH, -COOH, -NH- | 15 - 40 | DFT, MD |
| π-π Stacking | Phenyl and Hydroxyphenyl Rings | 5 - 15 | DFT, QM |
| Van der Waals Forces | All atoms | 1 - 5 | MD, QM |
Modeling of Electronic and Optical Properties for Material Applications
The potential of this compound for use in electronic and optical materials, such as organic semiconductors or dyes, can be effectively evaluated using computational quantum chemistry. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to predicting these properties. researchgate.netscirp.org
Electronic Properties: DFT calculations are used to determine the electronic structure of a molecule. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and electrical conductivity. ktu.lt A smaller gap generally implies that the molecule can be more easily excited, which is a desirable property for many optoelectronic applications.
Optical Properties: While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states and their interaction with light. researchgate.net TD-DFT calculations can predict:
Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible absorption spectrum of the molecule. semanticscholar.org This allows for the prediction of the wavelength of maximum absorption (λmax) and the intensity of the absorption (oscillator strength). semanticscholar.org
Emission Spectra: Similarly, by analyzing transitions from the lowest excited state back to the ground state, it is possible to predict the fluorescence or phosphorescence properties of the molecule, which is essential for applications in organic light-emitting diodes (OLEDs). researchgate.net
These computational predictions are invaluable for screening potential candidate molecules for specific material applications, allowing researchers to design and modify molecular structures to achieve desired electronic and optical properties before undertaking costly and time-consuming laboratory synthesis. scirp.orgdaneshyari.com
Table 2: Illustrative Electronic and Optical Properties of Aromatic Amino Acid Derivatives from Computational Modeling
| Property | Description | Typical Calculated Value | Computational Method |
| HOMO Energy | Energy of the highest occupied molecular orbital | -5.0 to -6.5 eV | DFT |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.5 eV | DFT |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.0 - 5.0 eV | DFT |
| Dipole Moment | Measure of the molecule's overall polarity | 2 - 5 Debye | DFT |
| λmax (Absorption) | Wavelength of maximum light absorption | 250 - 350 nm | TD-DFT |
| Oscillator Strength | Theoretical intensity of an electronic transition | 0.1 - 1.0 (a.u.) | TD-DFT |
Applications in Advanced Materials Science and Catalysis
Role as a Monomer or Ligand in Polymer Synthesis and Functional Materials
The bifunctional nature of N-(4-Hydroxyphenyl)-N-phenylglycine, possessing a reactive carboxylic acid, a secondary amine, and a phenolic hydroxyl group, theoretically positions it as a versatile building block for novel polymers and framework materials. However, the translation of this theoretical potential into practical application remains undocumented.
Incorporation into Polymeric Backbones for Specific Electronic or Redox Properties
There is no available scientific literature that details the use of this compound as a monomer for the synthesis of polymers with specific electronic or redox properties. The presence of the phenol (B47542) and N-phenylamine moieties suggests that polymers incorporating this unit could exhibit interesting electrochemical behavior, yet no studies have been published that explore this possibility.
Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) with this compound Ligands
The structure of this compound, featuring potential coordination sites in its carboxylate and hydroxyl groups, makes it a plausible candidate as a ligand for the construction of Metal-Organic Frameworks (MOFs). Similarly, its amine and carboxylic acid functionalities could be utilized in the formation of Covalent Organic Frameworks (COFs). Despite these structural features, no published research describes the design, synthesis, or characterization of MOFs or COFs utilizing this compound as a ligand.
Development of this compound-Based Catalysts
The potential for this compound to serve as a precursor for catalytic species, either through the modification of its functional groups or by its use as a ligand for catalytically active metals, is an area that remains entirely unexplored in documented research.
Heterogeneous and Homogeneous Catalysis with Derived Ligands
There are no studies available that report on the synthesis of ligands derived from this compound for applications in either heterogeneous or homogeneous catalysis. The compound's structure offers multiple avenues for derivatization into more complex ligand architectures, but this potential has not been realized in any published catalytic systems.
Asymmetric Catalysis Applications in Organic Transformations
The glycine (B1666218) backbone of this compound presents a foundation for the development of chiral ligands for asymmetric catalysis. By introducing chirality at the alpha-carbon or by attaching chiral auxiliaries to its functional groups, it could theoretically be transformed into a ligand for stereoselective transformations. Nevertheless, a comprehensive search of the scientific literature yields no instances of this compound or its derivatives being employed in the field of asymmetric catalysis.
Advanced Sensor Development Utilizing Redox and Coordination Properties
The unique molecular structure of this compound, featuring both a redox-active phenol group and a coordinating glycine moiety, makes it a promising candidate for the development of advanced sensors. These sensors can be designed to detect a variety of environmental and industrial analytes through electrochemical or optical signal transduction mechanisms.
Electrochemical Sensor Design for Environmental or Industrial Analytes
The electrochemical behavior of this compound can be harnessed to create sensitive and selective electrochemical sensors. The phenolic hydroxyl group can undergo reversible oxidation, providing a distinct electrochemical signature that can be modulated by the presence of specific analytes. This can be achieved by immobilizing the compound or its polymeric form onto an electrode surface.
One potential application is in the detection of heavy metal ions. The glycine portion of the molecule can chelate with metal ions, leading to a measurable change in the redox potential or current of the phenolic group. This interaction can form the basis of a potentiometric or amperometric sensor. For instance, poly-N-phenylglycine nanofibers have demonstrated efficacy in adsorbing toxic metals from water, suggesting the potential for sensor development based on this interaction.
Furthermore, the electro-oxidation of the phenolic group can be catalyzed or inhibited by the presence of certain organic pollutants. This change in the electrochemical response can be used for the quantitative detection of these analytes. While direct studies on this compound are limited, the principles of electrochemical sensing using phenolic compounds are well-established.
Table 1: Potential Electrochemical Sensor Applications for this compound-based Materials
| Analyte Class | Sensing Principle | Potential Application Area |
| Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺) | Chelation with the glycine moiety affecting the redox signal of the phenol group. | Environmental water quality monitoring |
| Organic Pollutants (e.g., pesticides) | Catalytic or inhibitory effect on the electrochemical oxidation of the phenol group. | Industrial effluent analysis |
| pH | Protonation/deprotonation of the carboxylic acid and phenol groups influencing redox potential. | Process control in chemical industries |
Optical Sensor Platforms Based on Fluorescent or Chromogenic Properties
The aromatic rings in this compound provide a basis for developing optical sensors. While the parent molecule itself may not be strongly fluorescent, its derivatives or coordination complexes can exhibit significant changes in their absorption (chromogenic) or emission (fluorescent) spectra upon interaction with analytes.
For example, the coordination of metal ions with the glycine and phenol moieties can lead to the formation of colored complexes, enabling colorimetric detection. This approach is often simple and allows for visual detection without the need for sophisticated instrumentation.
Furthermore, the compound can be incorporated into polymeric matrices or onto nanomaterials to enhance its optical sensing capabilities. For instance, the change in the local environment upon binding an analyte can alter the fluorescence of a polymer backbone containing this compound as a monomeric unit. While specific research on this compound is not abundant, the principles are demonstrated in various sensor systems utilizing similar functional groups.
Functional Coatings and Surface Modification for Enhanced Performance
The ability of N-phenylglycine and its derivatives to participate in polymerization reactions makes them suitable for creating functional coatings and for surface modification. researchgate.net These coatings can impart new properties to materials, such as improved adhesion, corrosion resistance, or biocompatibility.
N-phenylglycine is known to act as a co-initiator in photopolymerization processes. researchgate.net When exposed to near-UV light, it can generate radicals that initiate the polymerization of various monomers, such as acrylates. researchgate.net This property is highly valuable for developing light-curable coatings. The incorporation of the this compound structure into such coatings could introduce antioxidant properties due to the phenolic group, thereby enhancing the durability and performance of the coated material.
Moreover, polymers derived from this compound can be synthesized to create novel coating materials. For example, poly-N-phenylglycine has been prepared in nanofiber form, demonstrating the potential to create coatings with high surface area and specific functionalities. Such coatings could be applied to various substrates to enhance their performance in diverse applications, from industrial components to biomedical devices.
Applications in Energy Storage and Conversion Devices (e.g., redox flow batteries, organic photovoltaics)
The redox-active nature of the this compound structure suggests its potential utility in energy storage and conversion technologies, particularly in redox flow batteries and organic photovoltaics.
In the context of redox flow batteries, the reversible oxidation and reduction of the phenolic group could be utilized as a redox-active species in the electrolyte. Organic redox flow batteries are a promising technology for grid-scale energy storage, and there is a continuous search for stable and efficient organic redox-active materials. While direct application of this compound has not been extensively reported, the fundamental electrochemical properties of phenolic compounds make it a molecule of interest for future research in this area.
More concretely, derivatives of N-phenylglycine have been successfully employed in the field of organic photovoltaics (OPVs). Specifically, N-phenylglycine has been used in the synthesis of fullerene derivatives that act as electron acceptor materials in bulk-heterojunction solar cells. These derivatives have shown power conversion efficiencies comparable to or even exceeding those of standard materials. The presence of the phenylglycine moiety can influence the electronic properties and morphology of the active layer, which are critical for efficient charge separation and transport.
Table 2: Performance of an Organic Photovoltaic Device Utilizing an N-Phenylglycine Derivative
| Parameter | Value |
| Donor Material | P3HT |
| Acceptor Material | N-phenylfulleropyrrolidine derivative |
| Power Conversion Efficiency (PCE) | Up to 1.83% |
| Open-Circuit Voltage (Voc) | 0.528 V |
| Short-Circuit Current (Jsc) | 7.560 mA/cm² |
| Fill Factor (FF) | 0.458 |
This data underscores the potential of N-phenylglycine derivatives in the development of high-performance organic solar cells. The introduction of a hydroxyl group, as in this compound, could further tune the electronic properties and improve the performance of such devices.
Future Research Directions and Emerging Paradigms for N 4 Hydroxyphenyl N Phenylglycine
Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Route Prediction, and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of N-(4-Hydroxyphenyl)-N-phenylglycine. These powerful computational tools can accelerate the discovery of new derivatives with tailored properties, optimize synthetic pathways, and predict physicochemical and biological activities. By analyzing vast datasets of chemical structures and their associated properties, AI/ML algorithms can identify novel molecular scaffolds with enhanced performance for specific applications. For instance, generative models can propose new this compound analogues with potentially improved solubility, stability, or binding affinity to a target protein.
Furthermore, machine learning models can predict the most efficient and sustainable synthetic routes, minimizing waste and energy consumption. This predictive capability extends to foreseeing the spectral characteristics and potential reactivity of new compounds, thereby streamlining the experimental validation process. The synergy between computational prediction and experimental work will undoubtedly expedite the development of next-generation materials and molecules based on the this compound framework.
Exploration of Unconventional Reactivity and Supramolecular Assembly in Nanoscale Systems
Future investigations will delve into the unconventional reactivity of this compound, particularly within the confines of nanoscale systems. The unique environment of nanoreactors, such as micelles or metal-organic frameworks (MOFs), can induce novel chemical transformations that are not observed in bulk solution. The spatial confinement and altered solvent properties within these systems can influence reaction pathways and lead to the formation of unique products.
Moreover, the self-assembly of this compound into supramolecular structures is a promising area of research. The presence of both hydrogen bond donors (the hydroxyl and carboxylic acid groups) and acceptors, along with the aromatic rings, allows for a variety of non-covalent interactions. Understanding and controlling the supramolecular assembly of this molecule could lead to the development of novel gels, liquid crystals, and other soft materials with applications in drug delivery and materials science.
Development of Advanced Analytical Platforms for In Situ and Operando Reaction Monitoring
To gain deeper insights into the reaction mechanisms and kinetics involving this compound, the development of advanced analytical platforms for real-time monitoring is crucial. Techniques such as in situ spectroscopy (e.g., NMR, Raman, IR) and operando analysis, where a catalytic process is monitored under actual operating conditions, will provide invaluable data. These methods allow for the direct observation of reactive intermediates and transition states, offering a more complete picture of the chemical transformations.
The data obtained from these advanced analytical techniques will be instrumental in optimizing reaction conditions, improving yields, and designing more efficient catalytic systems for the synthesis and modification of this compound. This detailed mechanistic understanding is a prerequisite for the rational design of improved chemical processes.
Sustainable and Circular Economy Approaches for Compound Production and Application
In line with the global shift towards a green and sustainable chemical industry, future research will focus on developing eco-friendly methods for the production and application of this compound. This includes the use of renewable starting materials, greener solvents, and energy-efficient synthetic processes. Biocatalysis, employing enzymes to carry out specific chemical transformations, presents a particularly attractive avenue for the sustainable synthesis of this compound and its derivatives.
Furthermore, the principles of a circular economy will be applied, exploring the potential for recycling and reusing this compound-based materials. This could involve designing products for disassembly and recovery of the core molecule or finding applications for any byproducts generated during its synthesis and use, thereby minimizing waste and environmental impact.
Bridging Fundamental Research with Non-Clinical Translational Opportunities
A significant future direction will be to bridge the gap between fundamental research on this compound and its translation into practical, non-clinical applications. The unique chemical properties of this molecule make it a candidate for a range of advanced materials.
Advanced Materials for Environmental Remediation: The ability of the hydroxyphenyl group to chelate metal ions suggests potential applications in the removal of heavy metal pollutants from water. Modified this compound could be incorporated into polymers or sorbent materials for environmental cleanup.
Novel Biosensors: The electrochemical activity of the phenolic group can be exploited in the development of novel biosensors. By immobilizing this compound or its derivatives onto an electrode surface, sensors could be designed for the detection of specific analytes through changes in the electrochemical signal.
Multidisciplinary Approaches to Complex Chemical and Biochemical Systems
Addressing the complex challenges and opportunities associated with this compound will necessitate a multidisciplinary approach. Collaborations between synthetic chemists, computational scientists, materials scientists, biochemists, and engineers will be essential. By combining expertise from these diverse fields, a more holistic understanding of the compound's behavior in complex chemical and biochemical systems can be achieved. This integrated approach will be the driving force behind the innovation and translation of research findings into real-world solutions.
Q & A
Q. What are the optimal synthetic routes for N-(4-Hydroxyphenyl)-N-phenylglycine, and how are intermediates characterized?
The synthesis of this compound derivatives typically involves condensation reactions between substituted anilines and chloroacetic acid derivatives. For example, a common route uses p-aminophenol and chloroacetic acid under basic conditions to form the glycine backbone . Key intermediates are purified via column chromatography and characterized using 1H/13C NMR and ESI-MS to confirm structural integrity. For example, in related compounds, NMR signals for aromatic protons (δ 6.5–7.5 ppm) and methylene groups (δ 3.5–4.5 ppm) are critical for structural validation .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Purity is assessed via HPLC (e.g., C18 column, acetonitrile/water mobile phase) and melting point analysis . Stability studies involve exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis irradiation) over 4–8 weeks. Degradation products are monitored using LC-MS , with fragmentation patterns compared to reference standards .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in photoinitiated polymerization?
Under near-UV light (e.g., 392 nm LED), N-phenylglycine derivatives undergo homolytic cleavage of the N–CH2 bond, generating PhNHCH2• radicals that initiate free-radical polymerization of acrylates. When combined with iodonium salts, they produce phenyl radicals and cations, enabling dual radical/cationic polymerization of epoxides. Kinetic studies (e.g., real-time FTIR) show polymerization rates >80% conversion within 60 seconds .
Q. How do electron-withdrawing substituents on the phenyl ring affect the adhesive properties of this compound in biomedical applications?
Substituents like chloro or nitro groups enhance hydrogen bonding and electron-deficient character, improving adhesion to polar substrates (e.g., dentin). In a study comparing analogues, N-(3,4-dichlorophenyl)glycine achieved bond strengths of ~25 MPa vs. ~18 MPa for unsubstituted derivatives, as measured by microtensile testing .
Q. What analytical methods resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies in yields (e.g., 45–87% for similar routes) arise from variations in reaction stoichiometry (e.g., 1.2:1 vs. 1:1 amine:acid ratios) and workup protocols . Systematic optimization using Design of Experiments (DoE) identifies critical factors like temperature (60–80°C optimal) and solvent polarity (DMF > MeCN). Post-reaction quenching with citric acid (pH 4–5) improves isolation efficiency .
Methodological Challenges
Q. How can researchers mitigate byproduct formation during the synthesis of this compound?
Common byproducts include dimerized intermediates (e.g., via Ullmann coupling) and hydrolyzed esters . Strategies include:
Q. What computational tools predict the solubility and reactivity of this compound in non-polar solvents?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model dipole moments and H-bonding potential. For example, logP values ~1.2 (calculated via ChemAxon ) indicate moderate solubility in dichloromethane. Experimental validation via shake-flask assays correlates with predicted trends (R² > 0.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
